3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
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Overview
Description
3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C15H15NO5S and a molecular weight of 321.35 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a sulfamoyl group and an ethoxyphenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid typically involves the reaction of 4-ethoxyaniline with benzenesulfonyl chloride to form 4-ethoxyphenylsulfonamide. This intermediate is then subjected to a Friedel-Crafts acylation reaction with phthalic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same synthetic routes as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The ethoxyphenyl group enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-methoxyphenyl)sulfamoyl]benzoic acid
- 3-[(4-chlorophenyl)sulfamoyl]benzoic acid
- 3-[(4-fluorophenyl)sulfamoyl]benzoic acid
Uniqueness
3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical properties such as increased solubility and reactivity compared to its analogs. This makes it particularly useful in specific applications where these properties are advantageous .
Biological Activity
3-[(4-Ethoxyphenyl)sulfamoyl]benzoic acid is a synthetic compound with notable biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₅H₁₅N₁O₅S
- Molecular Weight : 321.35 g/mol
The compound features a benzoic acid core with a sulfamoyl group and an ethoxyphenyl moiety, which significantly influences its biological activity and interaction with various molecular targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for further studies in antimicrobial therapy.
- Enzyme Inhibition : It acts as an inhibitor of cytosolic phospholipase A2α (cPLA2α), which is involved in inflammatory processes . This inhibition suggests potential applications in treating inflammatory diseases.
- Protein Interaction Studies : The compound is utilized in biochemical research to study protein interactions and enzyme kinetics. Techniques like surface plasmon resonance have been employed to assess its binding affinities.
The mechanism of action for this compound primarily involves:
- Binding to Enzymes and Receptors : The sulfamoyl group forms hydrogen bonds with active sites on enzymes, leading to inhibition of their activity. The ethoxyphenyl group enhances the compound's binding affinity .
- Modulation of Metabolic Pathways : By interacting with specific proteins, the compound can influence various metabolic pathways, potentially leading to therapeutic effects in conditions like autoimmune diseases and infections .
Case Studies
- Inhibition of cPLA2α :
- Docking Studies :
Comparative Analysis
The following table summarizes the structural similarities and unique aspects of compounds related to this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid | Chlorine substitution at para position | Increased lipophilicity may enhance bioavailability |
3-[(4-Methoxyphenyl)(methyl)sulfamoyl]benzoic Acid | Methoxy group instead of ethoxy | Potentially different pharmacokinetics |
3-Amino-4-(ethylsulfamoyl)benzoic Acid | Amino group instead of ethoxy | May exhibit different biological activities |
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-2-21-13-8-6-12(7-9-13)16-22(19,20)14-5-3-4-11(10-14)15(17)18/h3-10,16H,2H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUDGRXNCHTVTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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